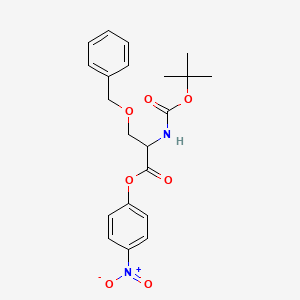

Boc-O-benzyl-L-serine 4-nitrophenyl ester

Description

Contextual Significance of Amino Acid Derivatives in Peptide Chemistry and Chemical Biology

Amino acid derivatives are the cornerstone of peptide synthesis, a field crucial for developing new therapeutics, probes for biological systems, and novel biomaterials. kinampark.com Unmodified amino acids possess at least two reactive functional groups—an amino group and a carboxyl group—and often a reactive side chain. To orchestrate the sequential and specific formation of peptide bonds to create a defined peptide sequence, these reactive sites must be selectively masked and unmasked.

Chemically modified amino acids, or derivatives, serve as precisely controlled building blocks in this process. wikipedia.org By attaching temporary protecting groups to the α-amino group and any reactive side chains, chemists can ensure that only the desired carboxyl group is available to react, preventing unwanted polymerization or side reactions. peptide.com This strategy is central to both solution-phase and solid-phase peptide synthesis (SPPS), the latter of which, developed by Bruce Merrifield, revolutionized the field. nih.govseplite.com These derivatives are not only essential for building natural peptide sequences but also enable the incorporation of unnatural amino acids, backbone modifications, and the synthesis of complex peptide-based drugs and research tools. wikipedia.org

Principles of Activated Esters in Facilitating Peptide Bond Formation

The formation of a peptide (amide) bond involves the reaction of a carboxyl group from one amino acid with the amino group of another. This reaction is thermodynamically unfavorable under ambient conditions and requires the "activation" of the carboxyl group to proceed efficiently. bachem.com Activation transforms the carboxylic acid's hydroxyl group into a better leaving group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the incoming amino group. bachem.com

Activated esters are a classic and effective method for achieving this. The 4-nitrophenyl ester is a prime example of this strategy. The 4-nitrophenoxy group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting 4-nitrophenoxide anion through resonance. researchgate.net When an N-protected amino acid 4-nitrophenyl ester is mixed with another amino acid (or peptide) with a free amino group, the amino group attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the stable 4-nitrophenoxide anion and forming the new, stable peptide bond. acs.org This method provides stable, isolable, and sufficiently reactive amino acid derivatives that can be used for stepwise peptide elongation with minimal risk of racemization. researchgate.net

Fundamental Role of Protecting Groups in Stereocontrolled Organic Synthesis

Protecting groups are indispensable tools in organic synthesis, particularly for complex, multifunctional molecules like peptides where stereochemical integrity is paramount. wikipedia.org Their primary role is to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions (orthogonal), and easy to remove cleanly without affecting other parts of the molecule. peptide.com

In the context of Boc-O-benzyl-L-serine 4-nitrophenyl ester, two key protecting groups are utilized:

Boc (tert-butyloxycarbonyl): This group protects the α-amino group of the serine. The Boc group is a cornerstone of one of the main strategies in SPPS. It is stable to a wide range of reaction conditions but is readily removed by treatment with moderate acids, such as trifluoroacetic acid (TFA). peptide.comseplite.com This acid-lability allows for the selective deprotection of the N-terminus at each step of peptide chain elongation. youtube.com

Benzyl (B1604629) (Bzl): This group protects the hydroxyl (-OH) group on the side chain of serine. The serine side chain is nucleophilic and can participate in undesirable side reactions if left unprotected. peptide.com The benzyl ether linkage is stable to the moderately acidic conditions used to remove the Boc group. However, it can be cleaved using stronger acids, such as anhydrous hydrogen fluoride (B91410) (HF), typically at the final stage of synthesis when the completed peptide is cleaved from its solid support. peptide.com

This differential stability, known as orthogonality, is the foundation of the Boc/Bzl protection strategy, allowing for the systematic and controlled assembly of a specific peptide sequence. peptide.comseplite.com

Academic Positioning of this compound within Advanced Synthetic Methodologies

This compound is a highly functionalized chemical reagent positioned as a classical building block for peptide synthesis. Its structure incorporates all the necessary features for the direct incorporation of a protected serine residue into a growing peptide chain, particularly within the framework of the Boc/Bzl synthesis strategy.

Its key attributes define its role:

N-α-Boc Protection: It is designed for use in synthesis schemes where TFA is employed for iterative deprotection of the N-terminus. seplite.com

Side-Chain Benzyl Protection: It provides robust protection for the serine hydroxyl group, compatible with the repetitive acid treatments for Boc removal. peptide.com

C-Terminal Activation: The 4-nitrophenyl ester pre-activates the carboxyl group for peptide bond formation. creative-peptides.com This circumvents the need for in situ coupling reagents (e.g., carbodiimides like DCC or DIC), which can sometimes lead to side reactions and racemization. wikipedia.orgbachem.com The activated ester is stable enough for storage but reactive enough to ensure efficient coupling with a free amine.

While modern peptide synthesis often favors Fmoc/tBu strategies and the use of phosphonium (B103445) or aminium-based in situ coupling reagents (like HBTU, HATU), the use of activated esters like this compound remains a valid and historically significant approach. It represents a well-established methodology for ensuring clean and efficient peptide coupling, particularly in solution-phase synthesis or for specific applications in solid-phase synthesis where pre-activated building blocks are preferred.

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7/c1-21(2,3)30-20(25)22-18(14-28-13-15-7-5-4-6-8-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAREYWIWVFFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc O Benzyl L Serine 4 Nitrophenyl Ester and Precursors

Strategies for O-Benzylation of L-Serine Residues

The synthesis begins with the protection of the reactive side-chain hydroxyl group and the alpha-amino group of L-serine. The order of these protection steps can vary, but both are crucial for directing the subsequent esterification reaction to the carboxylic acid moiety.

The benzyl (B1604629) group is a common choice for protecting the hydroxyl group of serine due to its relative stability and ease of removal via hydrogenolysis. peptide.com The synthesis of the O-benzyl ether is typically achieved by treating an N-protected serine derivative with a benzylating agent. A widely used method is a variation of the Williamson ether synthesis. For instance, N-Boc-L-serine can be dissolved in an anhydrous solvent like dimethylformamide (DMF), and treated with a strong base such as sodium hydride (NaH) to deprotonate the hydroxyl group. nih.gov Subsequent addition of benzyl bromide results in the formation of the O-benzyl ether. nih.gov The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the benzyl bromide.

An alternative approach involves starting with L-serine and performing the O-benzylation before N-protection, though protecting the more nucleophilic amino group first is common to prevent side reactions.

The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for the α-amino group of amino acids. wikipedia.org Its popularity stems from its stability under many reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgrsc.org

The introduction of the Boc group is typically accomplished by reacting L-serine with di-tert-butyl dicarbonate (B1257347), commonly known as (Boc)₂O. nih.govgoogle.com The reaction is usually carried out in a mixed solvent system, such as 1,4-dioxane (B91453) and water or tetrahydrofuran (B95107) (THF) and water, in the presence of a base like sodium hydroxide (B78521) or sodium carbonate. wikipedia.orgrsc.orgguidechem.com The base deprotonates the amino group, increasing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O, leading to the formation of the N-Boc-L-serine carbamate (B1207046). cymitquimica.com

| Step | Reagents & Conditions | Purpose | Yield | Reference |

| N-Boc Protection | L-Serine, di-tert-butyl dicarbonate, NaOH (1M), 1,4-dioxane/water, 0°C to RT, 24h | Protection of the α-amino group. | 94% | rsc.org |

| O-Benzylation | N-Boc-L-serine, Sodium Hydride (NaH), Benzyl Bromide, DMF, 0°C to RT, 6h | Protection of the side-chain hydroxyl group. | Not Specified | nih.govrsc.org |

Esterification to 4-Nitrophenyl Activated Esters

With both the amine and hydroxyl groups protected, the final step is the activation of the carboxylic acid. The 4-nitrophenyl (PNP) ester is a type of "active ester" that converts the carboxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amino group of another amino acid during peptide synthesis. nih.gov PNP esters are crystalline, stable, and offer favorable acylation kinetics. nih.gov

Direct esterification of a carboxylic acid with a phenol (B47542) like 4-nitrophenol (B140041) is generally inefficient due to the poor nucleophilicity of the phenol and the poor leaving group nature of the hydroxyl group on the carboxylic acid. openstax.org Therefore, the carboxylic acid must first be "activated."

Common laboratory strategies for activating carboxylic acids include:

Conversion to Acyl Chlorides: Treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the -OH group into a highly reactive acyl chloride. openstax.orgnih.gov This intermediate can then readily react with 4-nitrophenol. nih.gov

Use of Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. openstax.orgbachem.com The carbodiimide (B86325) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by 4-nitrophenol. nih.gov

The formation of the 4-nitrophenyl ester from Boc-O-benzyl-L-serine and 4-nitrophenol is typically mediated by a coupling reagent.

Dicyclohexylcarbodiimide (DCC): This is a classic and effective coupling reagent. bachem.com When DCC is mixed with the protected amino acid and 4-nitrophenol, it facilitates the condensation reaction, forming the desired ester and dicyclohexylurea (DCU) as a byproduct. The insolubility of DCU in many organic solvents can simplify purification.

4-Nitrophenyl Chloroformate (NPC): This reagent provides an alternative route for converting carboxylic acids into their reactive nitrophenyl esters. epa.gov

Catalysts: In some cases, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be added to accelerate the esterification, particularly when using carbodiimide activators.

| Coupling Reagent / Method | Description | Byproduct | Reference |

| DCC | Dicyclohexylcarbodiimide. Activates the carboxylic acid to form an O-acylisourea intermediate. | Dicyclohexylurea (DCU) | bachem.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. A water-soluble carbodiimide, forming a soluble urea (B33335) byproduct. | Water-soluble urea | bachem.com |

| Acyl Chloride Formation | Reagents like Thionyl Chloride (SOCl₂) convert the carboxylic acid to a highly reactive acyl chloride first. | SO₂, HCl | openstax.orgnih.gov |

| 4-Nitrophenyl Chloroformate | A versatile reagent used for the rapid conversion of carboxylic acids into their nitrophenyl esters. | Varies | epa.gov |

Convergent and Sequential Assembly Approaches for Boc-O-benzyl-L-serine 4-nitrophenyl ester

A sequential (or linear) synthesis involves building a molecule step-by-step, where each new piece is added to the growing intermediate in a linear fashion. nih.gov The synthesis of this compound is a classic example of a sequential approach. The typical pathway is as follows:

N-protection: L-Serine is reacted with (Boc)₂O to form N-Boc-L-serine.

O-protection: N-Boc-L-serine is then benzylated to yield Boc-O-benzyl-L-serine.

Activation: Finally, the carboxylic acid of Boc-O-benzyl-L-serine is esterified with 4-nitrophenol to give the final activated ester.

An alternative sequential route could involve reversing the order of the protection steps (O-benzylation followed by N-Boc protection), though the former is well-documented.

A convergent synthesis , by contrast, involves preparing different fragments of the final molecule independently and then combining them in the later stages. nih.gov While this strategy is highly effective for large, complex molecules, it is less applicable to a relatively small building block like this compound. The synthesis of this compound is inherently linear, as the modifications (protection and activation) are all performed on a single starting scaffold, L-serine. The key strategic decisions lie not in a convergent versus sequential approach, but in the selection and order of the protection and activation steps to maximize yield and minimize side reactions.

Considerations for Scalability and Sustainable Synthetic Pathways

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations. Key factors for scalability include cost-effectiveness, process safety, reagent availability, and waste management. Concurrently, there is a growing emphasis on developing sustainable or "green" synthetic pathways that minimize environmental impact. rsc.org

Scalability Considerations:

Reagent and Solvent Selection: Reagents that are effective on a small scale may not be suitable for large-scale production due to cost, hazard profile, or difficulty in handling. For instance, while solvents like N,N-dimethylformamide (DMF) are commonly used in the laboratory for their excellent solvating properties, their toxicity and high boiling point complicate removal and recycling on an industrial scale. chemicalbook.comrsc.org The search for safer, more environmentally benign solvent alternatives is a key area of process development.

Process Control and Safety: Reactions that are easily managed in a laboratory flask, such as those involving highly reactive reagents like sodium hydride for benzylation, require robust engineering controls and safety protocols when scaled up to prevent thermal runaways. rsc.org

Purification: Chromatographic purification, a common technique in the lab, is often not economically viable for large-scale production. Developing scalable purification methods, such as crystallization or extraction, is crucial for obtaining a high-purity product efficiently.

Waste Management: Large-scale synthesis generates significant waste streams. A scalable process must incorporate strategies for minimizing waste and for treating or recycling the waste that is produced, in line with green chemistry principles. greentech.fr

Sustainable Synthetic Pathways:

The principles of green chemistry are increasingly being applied to peptide and amino acid chemistry to reduce the environmental footprint of these processes. rsc.orggreentech.fr

Alternative Solvents: Efforts are underway to replace hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water-based systems for certain steps. rsc.orggreentech.fr The use of ionic liquids as recyclable catalysts and reaction media for amino acid esterification has also been explored. researchgate.net

Catalytic Methods: The development of catalytic, rather than stoichiometric, approaches can significantly reduce waste. For example, catalytic methods for protection and deprotection steps can improve atom economy.

Energy Efficiency: Employing reaction conditions that require less energy, such as running reactions at ambient temperature or using microwave irradiation to reduce reaction times, contributes to a more sustainable process. greentech.fr

Recent research has focused on developing efficient ester hydrolysis methods using greener reagents like calcium(II) iodide, which avoids the use of toxic organotin compounds. nih.gov Similarly, replacing hazardous solvents like benzene (B151609) with cyclohexane (B81311) for the preparation of amino acid benzyl esters has been shown to be effective while maintaining high stereochemical purity. researchgate.net These innovations pave the way for more scalable and environmentally responsible manufacturing of compounds like this compound.

| Process Aspect | Conventional Approach | Sustainable/Green Alternative |

|---|---|---|

| Solvents | DMF, Dichloromethane (B109758) (DCM) rsc.orgchemicalbook.com | 2-MeTHF, CPME, Cyclohexane, Water, Ionic Liquids researchgate.netgreentech.frresearchgate.net |

| Esterification Catalyst | Stoichiometric coupling agents (e.g., DCC) | Catalytic methods, use of recyclable catalysts. |

| Purification | Silica gel chromatography chemicalbook.com | Crystallization, Extraction |

| Process Strategy | Step-wise synthesis with intermediate isolation | One-pot reactions, in situ deprotection/coupling peptide.com |

Applications in Advanced Peptide and Organic Synthesis

Engagement in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are constructed, allowing for the rapid assembly of amino acid chains on a solid support. hongtide.com Boc-O-benzyl-L-serine 4-nitrophenyl ester is particularly well-suited for this methodology, especially within the classic Boc/Bzl protecting group strategy.

Integration within the Boc/Bzl Protecting Group Strategy

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a foundational method in SPPS. seplite.com It employs the acid-labile Boc group for temporary protection of the Nα-amino group and more stable, benzyl-based groups for semi-permanent protection of amino acid side chains. wikipedia.orgpeptide.com this compound fits seamlessly into this scheme.

N-terminal Protection: The Boc group shields the alpha-amino function during the coupling reaction, preventing self-polymerization. peptide.com It is selectively removed using moderate acids like trifluoroacetic acid (TFA) to expose the amine for the next coupling cycle. hongtide.compeptide.com

Side-Chain Protection: The serine hydroxyl group is protected as a benzyl (B1604629) ether. peptide.com This benzyl group is stable to the repetitive TFA treatments used for Boc removal but can be cleaved under strong acidic conditions, such as with anhydrous hydrogen fluoride (B91410) (HF), typically during the final step of releasing the completed peptide from the resin. wikipedia.orgpeptide.com

This differential acid lability is crucial, allowing for sequential deprotection and chain elongation. peptide.com The use of the Boc/Bzl strategy can be advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation, as the protonated state of the N-terminus after Boc removal can reduce undesirable intermolecular hydrogen bonding. peptide.com

Optimization of Coupling Cycles and Efficiency

The 4-nitrophenyl ester moiety of the title compound is an "active ester." rsc.org This activation of the carboxyl group facilitates the nucleophilic attack by the free amino group of the resin-bound peptide chain, forming the peptide bond. acs.org While highly effective, the efficiency of this coupling can be influenced by several factors.

Research has shown that coupling efficiencies in SPPS can vary depending on the amino acid residues involved and the length of the growing peptide chain. semanticscholar.org For instance, difficult couplings may require extended reaction times or the use of coupling additives to ensure completion. semanticscholar.org The reactivity of active esters like 4-nitrophenyl esters is generally moderate, which helps to suppress racemization, a critical issue in peptide synthesis. rsc.org However, for particularly challenging sequences, more potent activating agents or additives such as 1-hydroxy-benzotriazole (HOBt) might be employed to enhance the reaction rate. acs.org

In the context of the Boc/Bzl strategy, after the TFA-mediated deprotection of the Boc group, the resulting ammonium (B1175870) salt must be neutralized before the coupling step. seplite.com Protocols involving in situ neutralization, where neutralization occurs concurrently with the coupling of the activated amino acid, have been developed to improve efficiency and minimize side reactions like diketopiperazine formation. peptide.comchempep.com

| Parameter | Description | Relevance to Boc-Ser(Bzl)-ONp |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | Acid-labile; removed by TFA in each cycle. peptide.com |

| Side-Chain Protection | Benzyl (Bzl) ether | Stable to TFA; removed by strong acid (e.g., HF) in the final cleavage step. wikipedia.org |

| Activation Method | 4-Nitrophenyl (ONp) ester | Pre-activated carboxyl group for direct coupling to the N-terminal amine of the growing peptide chain. rsc.org |

| Key Side Reactions | Incomplete coupling, Diketopiperazine formation | The moderate reactivity of the ONp ester helps minimize racemization. rsc.org In situ neutralization protocols can reduce diketopiperazine formation. chempep.com |

Implementation in Solution-Phase Peptide Synthesis

While SPPS is dominant for many applications, solution-phase peptide synthesis remains valuable, particularly for large-scale production and the synthesis of protected peptide fragments. wikipedia.org this compound is also a valuable reagent in this classical approach. peptide.comchemimpex.com

Segment Condensation and Fragment Coupling

A key strategy in solution-phase synthesis is fragment condensation, where smaller, protected peptide segments are synthesized and then coupled together to form a larger peptide. springernature.com This approach can be more efficient for long sequences than stepwise synthesis. This compound can be used to introduce a serine residue at the C-terminus of one fragment, which is then coupled to the N-terminus of another. The activated 4-nitrophenyl ester facilitates this coupling reaction. Optimizing fragment coupling requires careful selection of solvents and coupling reagents to ensure high yields and minimize racemization, especially when coupling larger segments. researchgate.net

Synthesis of Linear and Cyclic Peptide Architectures

The reagent is instrumental in the stepwise synthesis of linear peptides in solution. The process mirrors SPPS in its cycle of coupling and deprotection, but all reactions occur in a homogenous solution phase, often requiring purification of intermediates after each step.

Furthermore, it can be applied to the synthesis of cyclic peptides. For head-to-tail cyclization, a linear precursor with complementary reactive groups at its N- and C-termini is required. A linear peptide thioester, for instance, can be synthesized using Boc-protected amino acids, and following deprotection, cyclization can be induced. nih.gov Studies have shown that the choice of the C-terminal residue can significantly impact the efficiency of the cyclization reaction. nih.gov

Utilization in the Formation of Ester Bonds: Depsipeptides and Related Analogues

Depsipeptides are a class of compounds that contain both amide and ester linkages in their backbone. nih.gov Many naturally occurring depsipeptides exhibit important biological activities, including antimicrobial and anticancer properties. nih.gov The synthesis of these molecules requires efficient methods for ester bond formation.

This compound, as an activated ester, can be used to form an ester bond through reaction with a hydroxyl group, a process known as esterification. nih.gov This is particularly useful for synthesizing the ester linkage in a depsipeptide by coupling the activated serine derivative to a hydroxy acid. The carbodiimide (B86325) method is another common approach for ester bond formation, but the use of pre-activated esters like the 4-nitrophenyl ester can offer advantages in certain contexts. thieme-connect.de For instance, the addition of a catalyst like imidazole (B134444) can significantly accelerate the esterification reaction when using 4-nitrophenyl esters, allowing for the preparation of didepsipeptide esters in good yields at room temperature. thieme-connect.de The Boc/Bzl protection scheme is often preferred for synthesizing base-sensitive molecules like depsipeptides, as the alternative Fmoc/tBu strategy requires a basic deprotection step that could compromise the ester bond. hongtide.comwikipedia.org

| Application Area | Synthesis Type | Key Role of Boc-Ser(Bzl)-ONp |

| SPPS | Stepwise Elongation | Provides a protected, activated serine building block for incorporation into a growing peptide chain on a solid support. seplite.com |

| Solution-Phase | Fragment Condensation | Used to prepare protected peptide fragments with a C-terminal activated serine for coupling to another fragment. springernature.com |

| Solution-Phase | Cyclic Peptides | Incorporated into a linear precursor which is later cyclized. nih.gov |

| Depsipeptide Synthesis | Ester Bond Formation | Reacts with a hydroxy acid to form the characteristic ester linkage of depsipeptides. thieme-connect.de |

Chemoselective Esterification with Hydroxy Acid Components

The 4-nitrophenyl ester moiety of this compound renders the carboxyl carbon highly electrophilic. This intrinsic reactivity allows it to function as an efficient acylating agent. While its predominant application is the formation of amide bonds with primary amines, it also possesses the potential for chemoselective esterification reactions with hydroxy acid components.

In a reaction with a molecule containing both a hydroxyl and a carboxylic acid group, the 4-nitrophenyl ester can selectively acylate the hydroxyl group under specific conditions. The term chemoselectivity here refers to the preferential reaction with the hydroxyl group over the carboxylic acid. This is typically achieved by using a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, while the carboxylic acid remains protonated and less reactive. This approach allows for the formation of an ester linkage, which is a key bond in various natural products and synthetic molecules, including depsipeptides. While 4-nitrophenyl esters are well-documented for their high reactivity towards amines, their utility in ester formation with alcohol-containing substrates represents a valuable, albeit less common, application in organic synthesis. researchgate.net

Contribution to the Synthesis of Modified Peptides and Peptidomimetics

The incorporation of non-standard or modified amino acids is a cornerstone of modern drug discovery, enabling the creation of peptides with enhanced stability, potency, and bioavailability. smolecule.com this compound serves as a key building block for introducing a protected serine residue into a growing peptide chain during both solid-phase and solution-phase synthesis. The activated ester facilitates efficient coupling, while the orthogonal Boc and benzyl protecting groups allow for selective deprotection and further functionalization at different stages of the synthesis. smolecule.com This strategic control is crucial for the development of complex peptide-based therapeutics and peptidomimetics, which mimic the structure and function of natural peptides.

Synthesis of α-/β-Mixed Peptides

A significant application of this serine derivative is in the synthesis of peptidomimetics containing both α- and β-amino acids. These α-/β-mixed peptides are of great interest because they often adopt stable secondary structures and exhibit enhanced resistance to proteolytic degradation.

A 2024 study by Ahmed et al. detailed the convenient synthesis of novel short α-/β-mixed peptides as potential α-amylase inhibitors for managing diabetes mellitus. nih.govmtu.edunih.gov In this work, researchers successfully synthesized N(Boc)-O(Bz)-α-Ser-β-Leu–OCH₃, a dipeptide containing an α-serine and a β-leucine residue. nih.gov The synthesis involved the coupling of N-Boc-O-benzyl-L-serine with a β-leucine methyl ester derivative in the solution phase. nih.gov The resulting mixed peptide demonstrated the highest α-amylase inhibitory activity (45.22%) among the compounds synthesized in the study, highlighting the therapeutic potential of peptides derived from this building block. nih.govmtu.edunih.gov

| Reactant 1 | Reactant 2 | Resulting α-/β-Mixed Peptide | Reported Activity |

|---|---|---|---|

| N-Boc-O-benzyl-L-serine | β-Leucine-methyl ester | N(Boc)-O(Bz)-α-Ser-β-Leu–OCH₃ | Highest α-amylase inhibition (45.22%) nih.govmtu.edu |

Precursor for D-Amino Acid Containing Peptides (via analogous D-serine derivatives)

While L-amino acids are the constituents of most natural proteins, the incorporation of their D-enantiomers into synthetic peptides is a powerful strategy to enhance therapeutic properties. Peptides containing D-amino acids exhibit significantly increased stability against enzymatic breakdown by proteases, which prolongs their half-life in biological systems.

The analogous D-enantiomer, N-Boc-O-benzyl-D-serine (Boc-D-Ser(Bzl)-OH), is a critical reagent for this purpose. nmpharmtech.comruifuchemical.compeptide.com This compound is utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce a D-serine residue into a peptide sequence. nmpharmtech.compeptide.com By activating the carboxylic acid of Boc-D-Ser(Bzl)-OH, for example by converting it to a 4-nitrophenyl ester, it can be efficiently coupled to a growing peptide chain. This strategic substitution of an L-amino acid with a D-amino acid is a key tactic in medicinal chemistry to improve the drug-like characteristics of peptide candidates. nmpharmtech.com

| Compound | CAS Number | Key Application | Benefit of Incorporation |

|---|---|---|---|

| N-Boc-O-benzyl-D-serine | 47173-80-8 nmpharmtech.compeptide.com | Building block for D-amino acid containing peptides ruifuchemical.com | Enhanced stability against enzymatic degradation |

Potential in Chemoselective Ligation Methodologies

Chemoselective ligation refers to the coupling of unprotected peptide fragments to assemble larger proteins. The most prominent of these methods is Native Chemical Ligation (NCL), which typically involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.govnih.gov

While not a traditional reagent for NCL, the high reactivity and amine-selectivity of this compound give it significant potential in other ligation strategies, particularly in convergent or fragment-based synthesis. In this approach, protected peptide fragments are synthesized and then joined together. The activated 4-nitrophenyl ester can facilitate a highly chemoselective coupling reaction with the N-terminal amino group of another peptide fragment. This reaction proceeds efficiently under mild conditions and avoids unwanted side reactions with most other amino acid side chains, thus serving as a practical ligation tool for the assembly of large, complex peptides from smaller, more manageable pieces. acs.org

Application in Indirect Radiolabeling of Biomolecules

Radiolabeling of biomolecules is essential for molecular imaging techniques like Positron Emission Tomography (PET). However, many biomolecules are fragile and cannot withstand the harsh conditions required for direct radioisotope incorporation. vandamlab.org An effective alternative is the indirect labeling strategy, where a small, robust molecule, known as a prosthetic group, is first radiolabeled and then conjugated to the biomolecule under mild, aqueous conditions. vandamlab.orgazolifesciences.com

This compound is a suitable candidate for use in such multi-step labeling schemes. The amine-reactive 4-nitrophenyl ester group can be used to covalently attach the serine derivative to a biomolecule or to a prosthetic group that carries the radionuclide. For instance, the compound can act as a linker, first reacting with an amine-functionalized chelator (for radiometals) and subsequently being incorporated into a peptide. Alternatively, it could be attached to a target protein, followed by removal of the Boc and benzyl protecting groups to expose unique functional handles (an amine and a hydroxyl group) for a subsequent, site-specific radiolabeling reaction. This versatility makes it a potentially valuable tool in the development of novel radiopharmaceuticals.

Mechanistic and Kinetic Studies of 4 Nitrophenyl Ester Reactivity

Elucidation of Acyl Transfer Mechanisms

The fundamental reaction involving Boc-O-benzyl-L-serine 4-nitrophenyl ester is acyl transfer, where the Boc-O-benzyl-L-serinyl group is transferred to a nucleophile. This process is a form of nucleophilic acyl substitution. The generally accepted mechanism for this reaction is a two-step addition-elimination pathway. mdpi.commasterorganicchemistry.com However, depending on the specific reactants and conditions, the mechanism can sometimes be concerted. mdpi.comacs.org In the stepwise mechanism, the reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate, which then collapses, expelling the leaving group to form the final product. masterorganicchemistry.comyoutube.com

The reactivity of 4-nitrophenyl esters is significantly enhanced by the nature of the 4-nitrophenoxide leaving group. pearson.com The key to its effectiveness lies in its stability, which is directly related to the acidity of its conjugate acid, 4-nitrophenol (B140041). The pKa of 4-nitrophenol is approximately 7.15, making it considerably more acidic than phenol (B47542) (pKa ≈ 10). quora.comborbasgroup.com

This increased acidity is due to the presence of the electron-withdrawing nitro (-NO2) group at the para position of the phenyl ring. quora.com The nitro group exerts both a negative inductive effect (-I) and a negative resonance effect (-R), pulling electron density from the aromatic ring and the phenolic oxygen. quora.comquora.com Upon departure, the resulting 4-nitrophenoxide anion is stabilized by resonance, with the negative charge delocalized onto the nitro group's oxygen atoms. quora.comborbasgroup.com This charge delocalization makes the 4-nitrophenoxide ion a stable species and therefore an excellent leaving group, as the stability of the leaving group is a crucial factor in determining the rate of nucleophilic acyl substitution reactions. masterorganicchemistry.compearson.com A more stable leaving group corresponds to a lower energy transition state for its departure, thus accelerating the reaction. pearson.com

The acyl transfer reaction is initiated when a nucleophile (such as an amine in peptide synthesis or a hydroxide (B78521) ion in hydrolysis) attacks the electron-deficient carbonyl carbon of the ester. youtube.comlibretexts.org This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. masterorganicchemistry.comyoutube.comnih.gov

This intermediate is a high-energy species with a tetracoordinate carbon atom. pearson.com The formation of this intermediate is often the rate-determining step in the reaction sequence. mdpi.com The intermediate is transient and will quickly collapse to restore the carbonyl double bond. libretexts.org In this elimination step, either the original nucleophile is expelled, reversing the initial attack, or the 4-nitrophenoxide group is ejected as a leaving group, leading to the formation of the new acyl product (e.g., a peptide bond or a carboxylic acid). masterorganicchemistry.comlibretexts.org Given that 4-nitrophenoxide is a very good leaving group, its expulsion is generally favored, driving the reaction toward product formation. masterorganicchemistry.com

Impact of Side-Chain Functionality (O-benzyl-L-serine) on Ester Reactivity and Selectivity

The side chain of the amino acid component, in this case, O-benzyl-L-serine, can influence the reactivity of the 4-nitrophenyl ester. Amino acid side chains are classified based on their chemical properties (non-polar, polar, acidic, basic), which dictate their reactivity. americanpeptidesociety.org The serine side chain contains a hydroxyl group, which is polar and can be reactive. americanpeptidesociety.orgrsc.org

To prevent unwanted side reactions during peptide synthesis, this hydroxyl group is protected with a benzyl (B1604629) (Bn) group. americanpeptidesociety.org This protection is crucial because the hydroxyl group of an unprotected serine could potentially act as an internal nucleophile, attacking the activated ester of another molecule or leading to other side reactions. rsc.org The benzyl group is relatively bulky and hydrophobic, which can introduce steric hindrance around the reaction center, potentially modulating the rate of the main reaction. Furthermore, the electronic properties of the side chain can affect the electrophilicity of the carbonyl carbon, though the primary role of the O-benzyl group in this context is protection. peptide.com The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which prevents the amine from acting as a nucleophile, ensuring that peptide bond formation occurs at the desired site. organic-chemistry.org

Kinetic Parameters and Reaction Rate Determinations

The rate of reactions involving 4-nitrophenyl esters, such as hydrolysis or aminolysis, can be conveniently monitored spectrophotometrically by measuring the release of the yellow 4-nitrophenolate (B89219) anion at approximately 400-413 nm. semanticscholar.org This allows for the determination of key kinetic parameters. For enzyme-catalyzed reactions, these parameters often include the Michaelis-Menten constant (Km), which reflects the substrate binding affinity, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. researchgate.netnih.gov The ratio kcat/Km provides a measure of the enzyme's catalytic efficiency. researchgate.net

Below is an example of kinetic parameters for the hydrolysis of various p-nitrophenyl esters by an esterase, illustrating how acyl chain length can affect reactivity.

| Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) |

|---|---|---|---|

| p-Nitrophenyl acetate (B1210297) (C2) | 150 | 156 | 1.0 |

| p-Nitrophenyl butyrate (B1204436) (C4) | 110 | 275 | 2.5 |

| p-Nitrophenyl caproate (C6) | 60 | 329 | 5.5 |

This table presents representative kinetic data for the enzymatic hydrolysis of p-nitrophenyl esters with varying acyl chain lengths, adapted from literature findings. researchgate.net It demonstrates the influence of the acyl group's structure on kinetic parameters.

The solvent environment plays a critical role in the kinetics of acyl transfer reactions. The rate of reaction of 4-nitrophenyl acetate with a nucleophile has been shown to be significantly faster in water than in less polar organic solvents like ethanol. semanticscholar.orgresearchgate.net This is often attributed to the better solvation of the transition state in polar protic solvents like water, which can stabilize the developing charges. semanticscholar.org

Temperature also has a pronounced effect on the reaction rate, as described by the Arrhenius equation. actachemscand.org Generally, an increase in temperature leads to an increase in the reaction rate constant due to the higher kinetic energy of the reacting molecules. For instance, the rate of hydroxyl-promoted hydrolysis of ethyl acetate shows a clear temperature dependence in both water and ethanol-water mixtures. actachemscand.org The optimal temperature for enzyme-catalyzed hydrolysis of p-nitrophenyl esters can vary; for one esterase, the optimal temperature was found to be 55°C. ncsu.edu

The rates of both hydrolysis and aminolysis of 4-nitrophenyl esters are highly dependent on the pH of the reaction medium. researchgate.net For hydrolysis, the reaction can be catalyzed by both acid and base. At neutral pH, the reaction with water is slow. As the pH increases, the concentration of the hydroxide ion (OH⁻), a potent nucleophile, increases, leading to a significant acceleration in the rate of base-catalyzed hydrolysis (saponification). semanticscholar.orgresearchgate.net The observed pseudo-first-order rate constant (kobs) for hydrolysis often follows the relationship kobs = ko + kOH[OH⁻], where ko represents the pH-independent water reaction and kOH is the second-order rate constant for the hydroxide-catalyzed reaction. semanticscholar.orgresearchgate.net

Similarly, the rate of aminolysis is dependent on the concentration of the free, unprotonated amine, which is the nucleophilic species. researchgate.net Therefore, the rate of aminolysis typically increases as the pH rises above the pKa of the amine's conjugate acid. The pH profile of enzyme-catalyzed reactions often shows a bell-shaped curve, reflecting the ionization states of critical amino acid residues in the enzyme's active site. researchgate.netnih.gov For example, the pH-dependence of Vmax/Km for one enzyme showed that a group with a pK value of 7.1 must be unprotonated for activity. researchgate.net

Investigation of Undesired Side Reactions

Two of the most significant side reactions encountered during the coupling of activated amino acid esters are racemization at the α-carbon and the competition between the desired aminolysis and undesired hydrolysis of the ester.

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid residue, is a major concern in peptide synthesis as it leads to the formation of diastereomeric peptides that are often difficult to separate from the desired product. The activation of the carboxyl group, which is necessary for peptide bond formation, unfortunately also increases the acidity of the α-proton, making it susceptible to abstraction by base.

The primary mechanism for racemization of N-alkoxycarbonyl-protected amino acid active esters, including Boc-protected derivatives, is through the formation of a planar, achiral 5(4H)-oxazolone intermediate. researchgate.netnih.gov This process is initiated by the intramolecular attack of the carbonyl oxygen of the Boc protecting group on the activated carboxyl carbon. The resulting oxazolone (B7731731) has a highly acidic proton at the C-4 position (the original α-carbon), which can be readily removed by even weak bases present in the reaction mixture. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of L- and D-isomers. An alternative, though often less significant, pathway is direct enolization through the abstraction of the α-proton by a base.

Serine derivatives are known to be particularly susceptible to racemization. researchgate.net Kinetic studies on closely related models, such as Z-Gly-Ser(Bzl)-OPcp (benzyloxycarbonyl-glycyl-O-benzyl-L-serine pentachlorophenyl ester), have been used to elucidate the racemization mechanism. By comparing the racemization rate of the deuterated versus non-deuterated analogue, a kinetic isotope effect (kH/kD) of 1.3 was observed. This relatively small isotope effect suggests that the racemization for this serine dipeptide active ester proceeds predominantly through the 5(4H)-oxazolone mechanism, with a minor contribution from the direct enolization pathway. researchgate.net

The rate of racemization is highly dependent on the base, solvent, and the nature of the activated ester. Studies on Z-Gly-Ser(Bzl)-OPcp in the presence of triethylamine (B128534) (NEt3) in tetrahydrofuran (B95107) (THF) provide insight into these rates. researchgate.net

Table 1: Racemization Rate Constants for Serine Dipeptide Active Ester Derivatives in THF with NEt3

| Compound | Rate Constant (kr) | Isotope Effect (kH/kD) | Dominant Mechanism |

|---|---|---|---|

| Z-Gly-L-Ser(Bzl)-OPcp | 720 x 10⁻⁶ M⁻¹ s⁻¹ | 1.3 | 5(4H)-Oxazolone |

| Z-Gly-L(α²H)-Ser(Bzl)-OPcp | 570 x 10⁻⁶ M⁻¹ s⁻¹ | 5(4H)-Oxazolone |

Data sourced from a study on a model serine dipeptide active ester to illustrate racemization kinetics. researchgate.net

Mitigation Strategies: Several strategies can be employed to minimize racemization during the coupling of this compound:

Use of Additives: The addition of auxiliary nucleophiles such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives is a common and effective strategy. These additives react with the 4-nitrophenyl ester to form an intermediate HOBt-ester, which is less prone to oxazolone formation but still sufficiently reactive for aminolysis.

Base Selection: The choice and stoichiometry of the base used are critical. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine, as they are less effective at abstracting the α-proton. The base should be used in the minimum concentration necessary to neutralize salts and facilitate the reaction.

Solvent Choice: The polarity of the solvent can influence the rate of racemization. Polar, aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are commonly used.

Temperature Control: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of racemization relative to the rate of the desired aminolysis reaction.

When performing peptide coupling reactions, the activated ester of Boc-O-benzyl-L-serine is intended to react with the free amino group of another amino acid or peptide (aminolysis) to form a new peptide bond. However, if water is present in the reaction medium, it can also act as a nucleophile and attack the activated ester. This competing hydrolysis reaction cleaves the 4-nitrophenyl ester, regenerating the carboxylic acid of Boc-O-benzyl-L-serine and releasing 4-nitrophenol. rsc.orgnih.gov

This side reaction is detrimental for two main reasons: it consumes the activated amino acid, reducing the yield of the desired peptide, and it introduces the unreacted carboxylic acid into the reaction mixture, which can complicate purification. The competition between aminolysis and hydrolysis is governed by the relative nucleophilicity of the amine and water, their respective concentrations, and the reaction conditions.

kobs = kaminolysis[Amine] + khydrolysis[H₂O]

Where:

kobs is the observed pseudo-first-order rate constant.

kaminolysis is the second-order rate constant for the aminolysis reaction.

khydrolysis is the second-order rate constant for the hydrolysis reaction.

The selectivity of aminolysis over hydrolysis (kaminolysis / khydrolysis) is a critical parameter for achieving high coupling efficiency. This ratio is influenced by several factors:

Nucleophilicity of the Amine: The steric hindrance and basicity of the incoming amino component affect its nucleophilicity and, consequently, the rate of aminolysis. Less hindered primary amines react faster than more hindered secondary amines or amino acids with bulky side chains near the N-terminus.

pH/Base: The presence of a base is required to ensure the attacking amine is in its deprotonated, nucleophilic state. However, high concentrations of hydroxide ions (from aqueous base or residual water) will accelerate the hydrolysis pathway (saponification).

Solvent: The reaction is almost exclusively carried out in anhydrous aprotic polar solvents like DMF, NMP, or dichloromethane (B109758) (DCM) to minimize the concentration of water and thus suppress the hydrolysis pathway. Rigorous drying of solvents and reagents is a standard practice.

Temperature: Higher temperatures generally increase the rates of both reactions, but the effect may not be uniform, potentially altering the selectivity ratio.

The following table presents hypothetical comparative data to illustrate the factors influencing the competition between aminolysis and hydrolysis for a generic Boc-amino acid 4-nitrophenyl ester.

Table 2: Illustrative Factors Affecting the Competition Between Aminolysis and Hydrolysis

| Condition | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Outcome |

|---|---|---|---|

| Anhydrous DMF, 1.1 eq. Gly-OMe | High | Very Low | High yield of dipeptide |

| Anhydrous DMF, 1.1 eq. Val-OMe | Moderate (steric hindrance) | Very Low | Good yield, slower reaction |

| DMF with 1% H₂O, 1.1 eq. Gly-OMe | High | Moderate | Reduced yield, presence of starting acid |

| Anhydrous DCM, no base | Very Low (amine is protonated) | Very Low | No reaction |

This table is illustrative and does not represent actual experimental data for the title compound.

To favor the desired aminolysis pathway, peptide synthesis protocols using 4-nitrophenyl esters are designed to operate under strictly anhydrous conditions, with carefully controlled stoichiometry of reactants and base, often at reduced temperatures.

Strategic Deployment and Removal of Protecting Groups

Nα-Protecting Group: The tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group is a cornerstone of the original Merrifield solid-phase peptide synthesis (SPPS) and remains valuable in both solid-phase and solution-phase strategies. uwec.eduspringernature.comnih.gov Its popularity stems from its ease of introduction and its selective removal under acidic conditions that leave other, more robust protecting groups intact.

The Boc group is typically introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a base. jk-sci.com The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. jk-sci.com

A key advantage of the Boc group is its stability under a wide range of conditions. uwec.edu It is resistant to cleavage by bases and most nucleophiles, which allows for the deprotection of other groups (like Fmoc) or the use of various coupling reagents without premature loss of the Nα-protection. uwec.edu This stability profile makes it an integral part of orthogonal protection schemes in complex syntheses. organic-chemistry.org

| Condition/Reagent Class | Stability | Comment |

|---|---|---|

| Strong Acids (e.g., HF, TFMSA) | Labile | Cleaved rapidly. |

| Moderate Acids (e.g., TFA) | Labile | Standard condition for deprotection. uwec.edu |

| Bases (e.g., Piperidine (B6355638), NaOH) | Stable | Resistant to conditions used for Fmoc deprotection. uwec.edu |

| Nucleophiles | Stable | Generally stable, allowing for various coupling strategies. uwec.edu |

| Catalytic Hydrogenolysis | Stable | Orthogonal to benzyl-based protecting groups. |

The removal of the Boc group is most commonly achieved using moderately strong acids, with trifluoroacetic acid (TFA) being the reagent of choice, typically in concentrations of 25-50% in a solvent like dichloromethane (B109758) (DCM). uwec.edujk-sci.com The deprotection mechanism proceeds through several steps:

Protonation : The carbonyl oxygen of the Boc carbamate (B1207046) is protonated by the acid. jk-sci.comcommonorganicchemistry.com

Fragmentation : This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate. commonorganicchemistry.com

Decarboxylation : The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas (CO₂). jk-sci.comcommonorganicchemistry.com

Amine Salt Formation : The newly liberated α-amino group is protonated by the excess acid, forming an ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com

The tert-butyl cation generated during the reaction can be scavenged by nucleophilic species or can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.comstackexchange.com In syntheses involving sensitive residues like tryptophan or methionine, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to prevent alkylation of the side chains by the tert-butyl cation.

O-Side Chain Protection: The Benzyl (B1604629) Ether for Serine

The hydroxyl group of serine is reactive and requires protection to prevent side reactions, such as O-acylation, during peptide synthesis. ug.edu.pl In the context of Boc-based strategies, the benzyl (Bzl) ether is a common choice for protecting the serine side chain. peptide.compeptide.com

The benzyl ether protecting group exhibits a stability profile that is complementary to the Nα-Boc group. It is highly stable under the moderately acidic conditions used for Boc removal (e.g., TFA in DCM). ub.edu This differential stability is the foundation of the "graduated acidolysis" approach pioneered by Merrifield, where the temporary Nα-Boc group is removed at each step, while the semi-permanent benzyl-based side-chain protecting groups remain intact until the final cleavage step. uwec.edu The benzyl ether is also stable to the basic conditions used in Fmoc-based synthesis, highlighting its versatility. youtube.com

| Condition/Reagent Class | Stability | Comment |

|---|---|---|

| Strong Acids (e.g., HF, TFMSA) | Labile | Standard condition for final cleavage in Boc-SPPS. peptide.com |

| Moderate Acids (e.g., TFA) | Stable | Orthogonal to Nα-Boc deprotection. ub.edu |

| Bases (e.g., Piperidine) | Stable | Compatible with Fmoc synthesis conditions. |

| Catalytic Hydrogenolysis | Labile | Provides a mild, orthogonal removal method. organic-chemistry.orgyoutube.com |

| Oxidizing Agents (e.g., DDQ) | Generally Stable | Less reactive than p-methoxybenzyl (PMB) ethers, allowing for selective deprotection. nih.gov |

The removal of the O-benzyl group from the serine side chain is typically accomplished at the end of the synthesis using one of two primary methods:

Strong Acid Treatment : In traditional Boc/Bzl solid-phase synthesis, the final step involves treating the peptide-resin with a very strong acid. Anhydrous hydrogen fluoride (B91410) (HF) is the classic reagent for this purpose, though safer alternatives like trifluoromethanesulfonic acid (TFMSA) are also used. springernature.compeptide.com This harsh treatment simultaneously cleaves the completed peptide from the resin and removes all benzyl-based side-chain protecting groups. peptide.com

Hydrogenolysis : A much milder method for benzyl ether cleavage is catalytic hydrogenolysis. organic-chemistry.orgacsgcipr.org This reaction involves treating the protected peptide with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.comyoutube.com The reaction, termed hydrogenolysis, cleaves the carbon-oxygen bond, liberating the free hydroxyl group and producing toluene (B28343) as a byproduct. youtube.comacsgcipr.org This method is particularly useful in solution-phase synthesis or when acid-sensitive moieties are present in the peptide. peptide.com

The presence of a bulky protecting group like benzyl ether on the serine side chain can influence the local properties of the amino acid residue. The benzyl group increases the steric bulk and hydrophobicity of the serine side chain. This can impact peptide chain aggregation, particularly in hydrophobic sequences. springernature.com

Conformationally, the steric demand of the benzyl group may restrict the rotational freedom (chi angles) of the serine side chain, potentially favoring certain local conformations. While this effect is generally subtle, it can influence the secondary structure propensity of the peptide segment being synthesized. nih.govnih.gov In terms of reactivity, the bulky benzyl group can sterically hinder the adjacent activated 4-nitrophenyl ester, potentially modulating its coupling rate compared to a serine residue with a smaller protecting group or no protection. Furthermore, the protected hydroxyl group is prevented from engaging in hydrogen bonding, which can affect the solvation and conformational dynamics of the peptide chain during synthesis. ug.edu.plpeptide.com

Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

In the context of complex peptide synthesis, such as the creation of branched, cyclic, or modified peptides, an orthogonal protection strategy is paramount. Orthogonality refers to the use of multiple classes of protecting groups within the same molecule, where each class can be removed by a specific chemical mechanism without affecting the others. ub.edu This allows for precise, site-specific deprotection and modification at various stages of the synthesis.

While the standard Boc/Bzl strategy is considered "quasi-orthogonal" because both groups are removed by acidolysis (albeit at different acid strengths), the Boc-Ser(Bzl) moiety can be integrated into fully orthogonal schemes. ub.edu This is typically achieved by combining it with protecting groups from different chemical families, primarily the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the palladium-catalyzed, allyl-based groups like allyloxycarbonyl (Alloc). ub.edupeptide.comthaiscience.info

Integration with Fmoc/tBu Strategy: A common strategy involves synthesizing the main peptide backbone using the milder Fmoc/tert-butyl (tBu) chemistry, which relies on base-labile Fmoc for Nα-protection and acid-labile tBu-based groups for side-chain protection. iris-biotech.de A Boc-protected amino acid, such as Boc-Ser(Bzl)-OH, can then be incorporated at a specific position, often the N-terminus. The Boc group is completely stable to the piperidine treatment used for repeated Fmoc removal during chain elongation. thaiscience.info This approach is particularly valuable in:

Convergent Synthesis: Two distinct peptide fragments can be synthesized, one using Fmoc/tBu chemistry and the other using Boc/Bzl chemistry. The fragments are then coupled in solution.

Site-Specific Modification: A peptide can be assembled on a resin using Fmoc chemistry, with a single lysine (B10760008) side-chain protected by a Boc group (e.g., using Fmoc-Lys(Boc)-OH). peptide.com After completing the backbone, the N-terminal Fmoc group can be retained or replaced with a Boc group, and the side-chain Boc group can be selectively removed with acid to allow for specific labeling or branching at that lysine residue, while the Bzl group on a serine remains intact.

Integration with Alloc Group Strategy: The Alloc group offers another layer of orthogonality. It is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. wikipedia.org The Alloc group is selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). thaiscience.infowikipedia.org This enables a three-dimensional orthogonal scheme. For instance, a peptide could be constructed with:

An N-terminal Fmoc group for chain elongation.

A Boc-Ser(Bzl) residue within the sequence.

An Alloc-protected lysine side chain for on-resin cyclization or modification.

In this scenario, the Fmoc group is removed at each step of the synthesis with piperidine. Once the chain is complete, the Alloc group can be removed with a Pd(0) catalyst to perform a specific modification, and finally, the Boc group can be removed with trifluoroacetic acid (TFA), all while the benzyl ether on the serine side chain remains in place. thaiscience.info

Selective Deprotection Methodologies for Boc-O-benzyl-L-serine 4-nitrophenyl ester Derivatives

The selective removal of either the Boc or the benzyl protecting group from a peptide containing the Ser(Bzl) residue is crucial for the stepwise manipulation of the peptide chain. The conditions must be carefully chosen to avoid the unintended cleavage of other protecting groups.

Selective Deprotection of the Nα-Boc Group: The Boc group is designed for temporary protection of the α-amino group and is removed under moderately acidic conditions. The most common reagent is trifluoroacetic acid (TFA), typically used as a solution in dichloromethane (DCM). seplite.com The key to selectivity is controlling the acid concentration and reaction time to cleave the highly acid-labile Boc group without significantly affecting the more robust benzyl ether or other semi-permanent, acid-labile groups (e.g., tert-butyl ethers). While the benzyl group is more resistant to TFA than the Boc group, prolonged exposure can cause partial cleavage. peptide.com

| Reagent/System | Typical Conditions | Selectivity and Remarks |

| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | 20-55% TFA in DCM, 5-30 min, Room Temp. | Standard protocol for Boc removal. Provides good selectivity over benzyl ethers and benzyl esters. 100% TFA is sometimes used for faster deprotection but increases the risk of side reactions and premature cleavage of other groups. seplite.comnih.gov |

| Hydrogen Chloride (HCl) in Dioxane | 4 M HCl in anhydrous dioxane, 30 min, Room Temp. | Provides excellent selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers. researchgate.net Useful when TFA-sensitive moieties are present. |

| Trimethylsilyl triflate (TMSOTf) / Lutidine | TMSOTf, 2,6-lutidine, DCM, 0 °C to Room Temp. | A non-acidic method suitable for removing Boc groups from peptides attached to highly acid-sensitive resins (e.g., Rink amide resin), where TFA would cleave the peptide from the support. epfl.ch |

Selective Deprotection of the O-Benzyl Group: The benzyl ether is a semi-permanent protecting group designed to be stable throughout the synthesis and removed during the final stages. There are two primary strategies for its removal: strong acidolysis and catalytic transfer hydrogenation.

Strong Acidolysis: In solid-phase synthesis following the Boc/Bzl strategy, the final step involves cleaving the completed peptide from the resin while simultaneously removing all side-chain protecting groups. This is accomplished with strong, hazardous acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com This is a global deprotection method and is not selective.

Catalytic Transfer Hydrogenolysis: This is a much milder and highly selective method for cleaving benzyl ethers and is the preferred method in solution-phase synthesis or for deprotecting a purified peptide that is no longer on a solid support. rsc.org The reaction involves a catalyst (typically palladium-based) and a hydrogen donor molecule, avoiding the need for high-pressure hydrogen gas. acsgcipr.org This method is orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups.

| Reagent/System | Typical Conditions | Selectivity and Remarks |

| Palladium on Carbon (Pd/C) / Hydrogen Donor | 10% Pd/C catalyst with a hydrogen donor such as cyclohexene (B86901) or formic acid in a solvent like methanol (B129727) or ethanol. Reaction is typically run at room temperature to reflux. rsc.orgmdma.ch | Highly effective for removing O-benzyl ethers from serine and tyrosine, as well as N-benzyloxycarbonyl (Z) groups. mdma.ch Formic acid as a donor is a good solvent for many peptides. mdma.ch |

| Palladium Black / Hydrogen Donor | Freshly prepared Palladium Black catalyst with cyclohexene or formic acid. | More reactive than Pd/C, allowing for faster and more efficient removal of benzyl ethers and other reducible groups like the nitro group from arginine. rsc.orgmdma.ch |

Comparative Analysis with Alternative Activated Esters and Serine Derivatives

Comparison of 4-Nitrophenyl Esters with Other Activated Carboxylic Acid Derivatives.nih.govthieme-connect.comrsc.org

The 4-nitrophenyl ester is a classical activating group for carboxylic acids, facilitating amide bond formation. Its reactivity stems from the electron-withdrawing nature of the nitro group, which makes the ester carbonyl more susceptible to nucleophilic attack by an amine. However, numerous other activated esters have been developed, each with distinct characteristics in terms of reactivity, stability, and ease of use. chemicalbook.comnih.gov

N-Hydroxysuccinimide esters are among the most widely used activated esters in bioconjugation and peptide synthesis. researchgate.netchemicalbook.com They are known for their favorable reactivity and the water-solubility of the N-hydroxysuccinimide byproduct, which simplifies purification. chemicalbook.com

Reactivity and Stability : NHS esters generally exhibit higher reactivity compared to PNP esters, leading to faster coupling times. thieme-connect.comnih.gov However, this increased reactivity is coupled with lower hydrolytic stability, particularly in aqueous or basic conditions. nih.govwikipedia.org PNP esters, while sometimes requiring longer reaction times or catalysts, offer greater stability, making them more convenient to handle and store. nih.govresearchgate.net A comparative study found the order of hydrolytic stability for several activated esters to be 1-NHS > 1-PFP > 1-TFP > 1-SePh > 1-PNP, though reactivity can vary based on specific substrates and conditions. thieme-connect.com

Applications : The high reactivity of NHS esters makes them very effective for labeling primary amines in proteins. chemicalbook.comnih.gov While both are used in peptide synthesis, the choice often depends on the specific requirements of the synthetic step, balancing the need for rapid coupling against the risk of hydrolysis. chemicalbook.combachem.com

Pentafluorophenyl esters are highly reactive activating groups used for efficient amide bond formation. nih.govorganic-chemistry.org The strong electron-withdrawing effect of the five fluorine atoms makes the carbonyl carbon highly electrophilic.

Reactivity and Stability : Pfp esters are significantly more reactive than PNP esters. highfine.com Kinetic studies have shown a relative coupling speed of OPfp >> ONp, with a ratio of 111:1. highfine.com This high reactivity allows for rapid peptide couplings, often without the need for additional coupling reagents, which can reduce side reactions. nih.gov They are also less susceptible to spontaneous hydrolysis than many other activated esters, including NHS esters, providing a good balance of high reactivity and reasonable stability. wikipedia.org

Applications : Their high reactivity makes Pfp esters particularly suitable for solid-phase peptide synthesis (SPPS), especially for difficult sequences where slower methods might fail. nih.gov They are also valuable in creating bioconjugates under mild conditions. wikipedia.org

Tetrafluorophenyl esters represent a compromise between the high reactivity of Pfp esters and the stability of less activated esters. They are more reactive than PNP esters but often show greater hydrolytic stability than NHS esters. nih.govthieme-connect.comlumiprobe.com

Reactivity and Stability : TFP esters are effective for amide bond formation and are less prone to hydrolysis than their NHS counterparts, especially under basic conditions. nih.govwikipedia.org However, a comparative study on radiolabeling synthons found that PNP esters were superior to TFP esters in terms of both stability under direct radiofluorination conditions and subsequent acylation yields. nih.govresearchgate.net The TFP esters showed variability in yields and a tendency to decompose under the tested conditions. researchgate.net

Applications : TFP esters are used in both peptide synthesis and for attaching molecules like fluorophores to primary amines on biomolecules. uni-kiel.dewikipedia.orglumiprobe.com Their enhanced stability at basic pH compared to NHS esters can be advantageous in specific applications. lumiprobe.com

The reactivity of a phenyl ester can be tuned by the electronic nature of the substituent on the phenyl ring. While electron-withdrawing groups (like nitro) increase reactivity, electron-donating groups decrease it.

Reactivity and Stability : A 4-methoxyphenyl (B3050149) ester, with its electron-donating methoxy (B1213986) group, would be significantly less reactive than a 4-nitrophenyl ester. Such esters are generally not considered "activated" and are not suitable for efficient amide bond formation under standard peptide coupling conditions. The reactivity of substituted phenyl esters generally follows the acidity of the corresponding phenol (B47542), with more electron-withdrawing groups leading to a more acidic phenol and a more reactive ester.

Applications : Less reactive esters are typically not used for coupling reactions but may be employed as protecting groups for carboxylic acids if they are stable to a range of conditions and can be cleaved selectively.

| Activated Ester | Relative Reactivity | Hydrolytic Stability | Key Features |

| 4-Nitrophenyl (PNP) Ester | Moderate | Good | Crystalline and stable; often used in early peptide synthesis; good for radiolabeling synthons. nih.gov |

| N-Hydroxysuccinimide (NHS) Ester | High | Low | Highly reactive; water-soluble byproduct; prone to hydrolysis. thieme-connect.comchemicalbook.comnih.gov |

| Pentafluorophenyl (Pfp) Ester | Very High | Good | Extremely reactive, allowing rapid coupling; less prone to hydrolysis than NHS esters. highfine.comwikipedia.org |

| Tetrafluorophenyl (TFP) Ester | High | Moderate | More stable to hydrolysis than NHS esters; reactivity is generally high but can be variable. nih.govwikipedia.org |

| 4-Methoxyphenyl Ester | Very Low | Very High | Not considered an activated ester for peptide coupling due to the electron-donating substituent. |

Comparison of O-Benzyl Protection with Other Serine Side-Chain Protecting Groups.rsc.orgpsu.educore.ac.uk

The benzyl (B1604629) group is a widely used protecting group for the hydroxyl function of serine. Its removal is typically achieved by catalytic hydrogenolysis, which is orthogonal to the acid-labile Boc group.

The tert-butyl ether is another prevalent protecting group for the serine side chain, particularly in modern solid-phase peptide synthesis using the Fmoc/tBu strategy. iris-biotech.deiris-biotech.de

Stability and Deprotection : The O-benzyl group is stable to the acidic conditions used to remove the N-terminal Boc group (e.g., trifluoroacetic acid, TFA) and to the basic conditions used for Fmoc group removal. iris-biotech.de It is cleaved by strong acids like hydrogen fluoride (B91410) (HF) or, more commonly, by catalytic hydrogenation (e.g., H₂/Pd-C). iris-biotech.de In contrast, the tBu ether is stable to bases and hydrogenolysis but is readily cleaved by moderate to strong acids, such as the TFA used for final cleavage from the resin in Fmoc-SPPS. iris-biotech.depeptide.comstackexchange.com

Orthogonality and Strategy : In Boc-based peptide synthesis, the O-benzyl group is the standard choice for serine protection because its removal by hydrogenation is orthogonal to the TFA-mediated deprotection of the Boc group. iris-biotech.depeptide.com Conversely, in Fmoc chemistry, the O-tert-butyl group is preferred because it remains stable during the piperidine-mediated Fmoc deprotection steps and is conveniently removed simultaneously with other tBu-based side-chain protecting groups and cleavage from the resin by TFA. iris-biotech.depeptide.com The combination of a Boc N-terminal group and a tBu side-chain group is not orthogonal, as both are removed by acid. iris-biotech.de

| Protecting Group | Structure | Common Synthetic Strategy | Deprotection Conditions | Key Features |

| O-Benzyl (Bzl) Ether | -O-CH₂-Ph | Boc-SPPS | Catalytic Hydrogenolysis (H₂/Pd); Strong Acids (HF) | Stable to TFA and bases; Orthogonal to Boc group. iris-biotech.depeptide.com |

| O-tert-Butyl (tBu) Ether | -O-C(CH₃)₃ | Fmoc-SPPS | Strong/Moderate Acids (TFA) | Stable to bases and hydrogenolysis; Removed during final acid cleavage in Fmoc synthesis. iris-biotech.depeptide.com |

Propargyloxycarbonyl (Poc) Group

The Propargyloxycarbonyl (Poc) group presents a more modern and highly orthogonal strategy for protecting the hydroxyl group of serine. Unlike the acid-labile Trityl group or the strong-acid-requiring Benzyl group, the Poc group is stable to both acidic and basic conditions commonly employed in peptide synthesis.

Deprotection of the Poc group is achieved under remarkably mild and neutral conditions using reagents like tetrathiomolybdate. This unique cleavage condition ensures that other common protecting groups such as Boc, Fmoc, Cbz, and even benzyl esters remain unaffected, offering exceptional orthogonality in complex synthetic schemes.

The primary advantage of the Poc group over the benzyl ether in Boc-O-benzyl-L-serine is this enhanced orthogonality, which allows for selective deprotection of the serine side chain on a fully protected peptide. This is particularly valuable for site-specific modifications of the serine residue, such as phosphorylation or glycosylation, after the main peptide backbone has been assembled.

| Protecting Group | Cleavage Condition | Orthogonality with Boc/Bzl Strategy | Orthogonality with Fmoc/tBu Strategy |

| Benzyl (Bzl) | Strong Acid (HF) / Hydrogenolysis | Good | Not typically used |

| Trityl (Trt) | Mild Acid | Not compatible | Excellent |

| Propargyloxycarbonyl (Poc) | Tetrathiomolybdate (neutral) | Excellent | Excellent |

Structure-Reactivity and Structure-Selectivity Relationships in Serine-Derived Active Esters

The 4-nitrophenyl ester moiety in Boc-O-benzyl-L-serine 4-nitrophenyl ester is a classic example of an "activated ester." The principle behind activated esters is to enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the amino group of the incoming amino acid to form a peptide bond.

The reactivity of the p-nitrophenyl ester is a direct consequence of the electron-withdrawing nature of the para-nitro group. This substituent inductively and through resonance withdraws electron density from the phenyl ring and, consequently, from the ester's carbonyl oxygen. This polarization of the C=O bond makes the carbonyl carbon more susceptible to nucleophilic attack.

However, the reactivity of p-nitrophenyl esters is generally considered moderate. While this can be advantageous in minimizing racemization, it often translates to slower coupling times, a significant drawback in automated solid-phase peptide synthesis where rapid and complete reactions are paramount. nih.govrsc.org The revival of interest in active esters in some contexts has been spurred by the development of more reactive esters and the use of catalysts. nih.gov

The selectivity of this compound is largely governed by the directing influence of the Nα-Boc group and the inherent nucleophilicity of the reacting amine. In the absence of competing nucleophiles, the reaction proceeds with high chemoselectivity to form the desired amide bond. The benzyl ether protecting the serine side chain is robust under these coupling conditions and does not interfere with the reaction.

Advantages and Limitations of this compound in Specific Synthetic Contexts

Advantages:

Compatibility with Boc/Bzl Strategy: This reagent is tailor-made for the Boc strategy of peptide synthesis. The benzyl ether side-chain protection is stable to the repetitive TFA treatments required for Nα-Boc deprotection. seplite.com

Reduced Risk of Racemization: The moderate reactivity of the 4-nitrophenyl ester, when compared to more potent activating agents like carbodiimides, can lead to a lower incidence of racemization at the activated amino acid residue. rsc.org